molecular formula C25H24N2O5S2 B2441896 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 941967-52-8

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2441896
CAS No.: 941967-52-8
M. Wt: 496.6
InChI Key: LGFTWEZRKQPCAG-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with benzyl and benzo[d]thiazol-2-yl substituents, along with ethylsulfonyl and dimethoxy groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzo[d]thiazole ring through a cyclization reaction involving an aromatic aldehyde and o-phenylenediamine . The benzamide core is then introduced via an amide coupling reaction, often using reagents like N,N-dimethylformamide and sulfur

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and benzo[d]thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide stands out due to its combination of benzyl, benzo[d]thiazole, and ethylsulfonyl groups, which confer unique chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications across multiple scientific disciplines, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-4-34(29,30)19-12-8-11-18(15-19)24(28)27(16-17-9-6-5-7-10-17)25-26-22-20(31-2)13-14-21(32-3)23(22)33-25/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFTWEZRKQPCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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